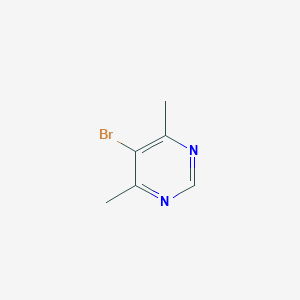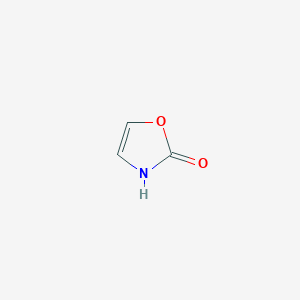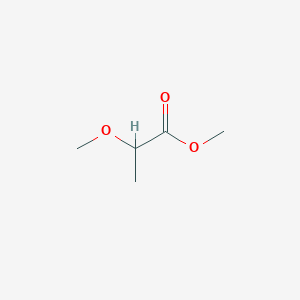
4-Bromobenzene-1,2-diamine
Descripción general
Descripción
4-Bromobenzene-1,2-diamine is a brominated derivative of benzene-1,2-diamine, often employed in organic synthesis and as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. Its properties and reactions are significantly influenced by the bromo and amino functional groups, making it a versatile compound in chemical research and industrial applications.
Synthesis Analysis
The synthesis of brominated benzene derivatives, including compounds similar to 4-Bromobenzene-1,2-diamine, typically involves halogenation reactions. For example, bromination of benzene derivatives can be achieved through direct bromination or through reactions like the Schiemann reaction, which is notable for converting amino groups to halogen groups via diazotization followed by halogenation (Z. He-ping, 2005).
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives is characterized by the presence of bromine, which can significantly affect the electronic distribution and steric properties of the molecule. For instance, the introduction of a bromine atom into the benzene ring can enhance the electron-withdrawing capacity of the compound, affecting its reactivity and interaction with other molecules. The structure and hydrogen bonding of related compounds have been analyzed through crystallography, providing insights into their geometric configuration and intermolecular interactions (D. Geiger & D. Parsons, 2014).
Chemical Reactions and Properties
4-Bromobenzene-1,2-diamine undergoes typical aromatic amine reactions, such as diazotization, coupling, and nucleophilic substitution. The bromine atom also allows for further functionalization through reactions like the Suzuki coupling, making it a valuable building block in organic synthesis. Studies on similar brominated compounds reveal how the presence of bromine affects the reactivity and the formation of various organic structures (F. Pigge, Venu R. Vangala, & D. Swenson, 2006).
Physical Properties Analysis
The physical properties of 4-Bromobenzene-1,2-diamine, such as melting point, boiling point, and solubility, are influenced by the bromine and amino groups. These properties determine its phase behavior, solubility in organic solvents, and its utility in various applications. The crystal structure and phase behavior of related brominated compounds have been extensively studied to understand these properties better (N. Hamdouni, A. Boudjada, & M. Medjroubi, 2019).
Chemical Properties Analysis
The chemical properties of 4-Bromobenzene-1,2-diamine are characterized by its reactivity towards nucleophilic substitution, electrophilic substitution, and coupling reactions. The bromine atom plays a crucial role in these reactions, serving as a leaving group or participating in cross-coupling reactions to form carbon-carbon bonds. The compound's behavior in various chemical environments provides insights into its reactivity and potential applications in synthesis (W. Bailey, M. Luderer, & K. Jordan, 2006).
Aplicaciones Científicas De Investigación
1. Synthesis of Ruthenium Coordination Compounds
- Application Summary: 4-Bromobenzene-1,2-diamine is used in the synthesis of novel tetradentate macrocyclic ligands and their Ru(III) complexes, which have demonstrated promising anticancer and antibacterial activity .
- Methods of Application: The compounds were synthesized by condensation of 4-bromobenzene-1,2-diamine with dicarboxylic acid . Various spectroscopy equipment was used to characterize the compounds .
- Results: The complexes’ geometrical structure was found to be distorted octahedral . The compounds showed significant bioactivity, which increased with chelation due to the process of charge transfer from metal to ligand .
2. Selective Synthesis of N-Arylbenzene-1,2-diamines
- Application Summary: 4-Bromobenzene-1,2-diamine is used in the selective synthesis of N-arylbenzene-1,2-diamines .
- Methods of Application: The selective synthesis of the 4-methoxy-N2-arylbenzene-1,2-diamines could be achieved through the 365 nm irradiation of the 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid under ambient nitrogen conditions in a quartz tube for 2.5 h .
- Results: The study provided a simple preparation procedure and good stability of symmetrical azobenzenes as starting materials .
3. Synthesis of Quinoxaline Derivatives
- Application Summary: 4-Bromobenzene-1,2-diamine is used in the synthesis of quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib .
- Methods of Application: The synthesis involves using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .
- Results: The quinoxaline derivative was synthesized in reasonably good yield .
4. Molecular Simulations
- Application Summary: 4-Bromobenzene-1,2-diamine is used in molecular simulations .
- Methods of Application: The compound’s structure and properties are analyzed using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
- Results: These simulations can provide valuable insights into the compound’s behavior at the molecular level .
5. Preparation of Fluorescent Dipolar Quinoxaline Derivatives
- Application Summary: 4-Bromobenzene-1,2-diamine is used as a precursor for preparing fluorescent dipolar quinoxaline derivatives .
- Methods of Application: The compound is used in the synthesis of these derivatives, which can find applications as potential emissive and electron-transport materials .
- Results: The resulting fluorescent dipolar quinoxaline derivatives can be used in various applications, including in the field of optoelectronics .
6. Synthesis of 6-Bromo-2-Methylbenzimidazole
- Application Summary: 4-Bromobenzene-1,2-diamine can also be used in the synthesis of 6-bromo-2-methylbenzimidazole .
- Methods of Application: The compound is used as a starting material in the synthesis process .
- Results: The resulting 6-bromo-2-methylbenzimidazole can be used in various chemical reactions as an intermediate .
Safety And Hazards
4-Bromobenzene-1,2-diamine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . It is toxic in contact with skin, harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHVKUARKTSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314531 | |
| Record name | 4-bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzene-1,2-diamine | |
CAS RN |
1575-37-7 | |
| Record name | 4-Bromo-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diamino-4-bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1575-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Diamino-4-bromobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC7FT8YHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)





![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)
